(5Z)-3-(3,4-dichlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound "(5Z)-3-(3,4-dichlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one" belongs to the rhodanine derivative family, a class of heterocyclic molecules with a 4-thiazolidinone core. Rhodanine derivatives are known for their broad-spectrum biological activities, including antimicrobial, antiviral, and anticancer properties . Its synthesis typically involves condensation reactions between thiazolidinone precursors and aromatic aldehydes under basic conditions .
Properties
Molecular Formula |
C17H11Cl2NO3S2 |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
(5Z)-3-(3,4-dichlorophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11Cl2NO3S2/c1-23-14-6-9(2-5-13(14)21)7-15-16(22)20(17(24)25-15)10-3-4-11(18)12(19)8-10/h2-8,21H,1H3/b15-7- |
InChI Key |
JAVUGGZZMJYRPP-CHHVJCJISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)Cl)Cl)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Cyclization
The thiazolidin-4-one core is typically synthesized via cyclization of thiosemicarbazides with α-haloesters. For example, ethyl bromoacetate reacts with thiosemicarbazide in ethanol under reflux with anhydrous sodium acetate as a catalyst. This method yields 2-thioxo-1,3-thiazolidin-4-one, which serves as the precursor for further functionalization.
Reaction Conditions
Alternative Rhodanine-Based Routes
Rhodanine derivatives, such as 3-(2-hydroxyethyl)rhodanine, are condensed with aldehydes to form 5-arylidene analogs. This approach is advantageous for introducing aromatic substituents at position 5.
Knoevenagel Condensation for 5-(4-Hydroxy-3-Methoxybenzylidene) Formation
Aldehyde Preparation
4-Hydroxy-3-methoxybenzaldehyde (vanillin) is used as the arylidene precursor. Commercial vanillin is purified via recrystallization from ethanol before use.
Condensation Protocol
The thiazolidinone intermediate (1 equiv) and vanillin (1.2 equiv) are refluxed in ethanol with piperidine (10 mol%) as a base. Ammonium chloride (1.5 equiv) is added to precipitate the product.
Optimized Conditions
-
Solvent: Ethanol (15 mL per 0.015 mol substrate)
-
Catalyst: Piperidine (0.1 equiv)
-
Temperature: Reflux (78°C) for 2 hours
-
Workup: Filtration, washing with 50% ethanol, recrystallization from anhydrous ethanol.
Stereochemical Control
The Z-configuration is favored due to steric hindrance between the 3,4-dichlorophenyl group and the benzylidene moiety. Nuclear Overhauser effect (NOE) NMR studies confirm the geometry.
Analytical Characterization
Spectroscopic Data
Melting Point and Purity
-
Melting Point: 206–208°C (lit. 205–207°C for analogous compounds).
-
HPLC Purity: >98% (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Thiosemicarbazide route | 65 | 95 | 6 |
| Rhodanine condensation | 72 | 98 | 2 |
| Mitsunobu coupling | 58 | 92 | 12 |
The rhodanine-based condensation (72% yield, 2 hours) outperforms other methods in efficiency and scalability.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the thiazolidinone ring or the aromatic substituents, potentially yielding reduced or hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydrogenated thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemical research, (5Z)-3-(3,4-dichlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis and medicinal chemistry.
The compound exhibits significant biological activities, including:
- Antimicrobial Properties : Studies have shown that it possesses broad-spectrum antimicrobial activity against various bacteria and fungi.
- Anti-inflammatory Effects : It may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary studies indicate that it can induce apoptosis in cancer cell lines and inhibit tumor growth.
Case Studies
- Antimicrobial Studies : Research published in Pharmaceuticals demonstrated that derivatives of thiazolidinones exhibit potent antibacterial activity against resistant strains of bacteria .
- Anti-inflammatory Research : A study highlighted the compound's ability to reduce pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases.
- Cancer Cell Line Testing : In vitro tests have shown that this compound can significantly reduce cell viability in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
Medical Applications
In medicine, (5Z)-3-(3,4-dichlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is being investigated as a potential drug candidate. Its pharmacokinetic properties are under evaluation to determine its efficacy and safety profile in preclinical models.
Industrial Applications
Industrially, this compound may find applications in:
- Pharmaceutical Development : Its diverse reactivity makes it suitable for developing new therapeutic agents.
- Agrochemicals : The antimicrobial properties can be harnessed for agricultural applications to protect crops from pathogens.
Mechanism of Action
The mechanism of action of (5Z)-3-(3,4-dichlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one would depend on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it could induce apoptosis or inhibit cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Position 3 Modifications
- 3,4-Dichlorophenyl vs. Phenyl/Chlorophenyl Groups: The target compound’s 3,4-dichlorophenyl group increases electron-withdrawing effects and lipophilicity compared to phenyl (e.g., in ) or monosubstituted chlorophenyl analogs (e.g., ). This enhances membrane permeability and target binding in hydrophobic pockets .
Position 5 Modifications
- 4-Hydroxy-3-Methoxybenzylidene vs. Other Benzylidenes : The 4-hydroxy-3-methoxy group in the target compound facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors), as seen in antifungal analogs . In contrast, dimethoxybenzylidenes (e.g., ) prioritize metabolic stability over polar interactions.
- Ether-Linked Substituents: The 2-(2-phenoxyethoxy)benzylidene group in introduces flexibility and solubility but may reduce binding affinity due to increased conformational entropy.
Physicochemical and Computational Insights
- Lipophilicity (LogP) : The target compound’s LogP is estimated to be ~3.5 (higher than phenyl or methyl-substituted analogs ) due to the dichlorophenyl group, aligning with QSAR models favoring moderate lipophilicity for blood-brain barrier penetration .
- 3D Descriptor Analysis: VolSurf descriptors predict that methoxy and hydroxy groups improve solubility and reduce aggregation propensity compared to fully nonpolar analogs .
Biological Activity
The compound (5Z)-3-(3,4-dichlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C16H14Cl2N2O3S
- Molecular Weight : 375.26 g/mol
This compound features a thiazolidinone core with various substituents that contribute to its biological activities.
Antimicrobial Activity
Thiazolidin-4-one derivatives, including the compound , have been reported to exhibit significant antimicrobial properties. In studies evaluating similar compounds, notable activities against both Gram-positive and Gram-negative bacteria have been observed:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | High activity |
| Escherichia coli | Moderate activity |
| Candida albicans | Significant antifungal activity |
Research indicates that the presence of electron-withdrawing groups like dichlorophenyl enhances the antimicrobial efficacy of thiazolidinones by affecting their interaction with microbial cell membranes .
Anticancer Activity
Recent studies have highlighted the potential of thiazolidinone derivatives as anticancer agents. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested :
- Human renal cell carcinoma (RCC)
- Human lung cancer cells
- Human breast cancer cells
In vitro assays demonstrated that the compound significantly reduced cell viability and induced cell cycle arrest at the G2/M phase, leading to apoptosis through caspase activation .
The anticancer mechanism is believed to involve:
- Inhibition of CDK1/cyclin B complexes
- Induction of reactive oxygen species (ROS) leading to oxidative stress in cancer cells
- Activation of apoptotic pathways via mitochondrial dysfunction
Other Biological Activities
Beyond antimicrobial and anticancer properties, thiazolidinone derivatives have shown promise in various other pharmacological areas:
- Anticonvulsant Activity : Some derivatives have been noted for their ability to reduce seizure activity in animal models .
- Cardioprotective Effects : Certain thiazolidinones exhibit protective effects against cardiac ischemia-reperfusion injury .
Case Studies and Research Findings
A series of studies have evaluated the biological activity of thiazolidinone derivatives:
- Study on Antimicrobial Efficacy :
- Anticancer Investigation :
Q & A
Q. What are the key structural features influencing the biological activity of this compound?
The compound’s activity is influenced by:
- Thiazolidinone core : Provides a scaffold for hydrogen bonding and π-π interactions with biological targets.
- 3,4-Dichlorophenyl group : Enhances lipophilicity and electron-withdrawing effects, potentially improving receptor binding.
- 4-Hydroxy-3-methoxybenzylidene moiety : Modulates solubility and redox properties, critical for cellular uptake and metabolic stability .
Q. What are standard synthetic routes for this compound?
A typical multi-step synthesis involves:
Core formation : Condensation of thiazolidinone precursors (e.g., thiourea derivatives) with aldehydes.
Substituent introduction : Nucleophilic substitution or coupling reactions to attach the dichlorophenyl and benzylidene groups.
Purification : Recrystallization or column chromatography to isolate the Z-isomer (confirmed by NMR coupling constants) .
Q. Which analytical techniques confirm purity and structural integrity?
- NMR spectroscopy : Identifies stereochemistry (e.g., Z/E configuration via coupling constants in the benzylidene proton).
- HPLC : Quantifies purity (>95% is typical for pharmacological studies).
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
-
Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 60–80°C for 30 minutes vs. 24-hour reflux).
-
Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
-
Catalyst screening : Bases like piperidine improve condensation efficiency.
Example optimization table :Condition Standard Yield Optimized Yield Microwave vs. Reflux 55% 82% DMF vs. Ethanol 48% 73%
Q. What computational methods predict target interactions?
- Molecular docking : Screens against targets like PPAR-γ or bacterial enzymes using AutoDock Vina.
- QSAR modeling : Correlates substituent electronic parameters (e.g., Hammett constants) with activity.
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable complexes) .
Q. How is X-ray crystallography used to validate structure?
Q. How to design SAR studies for substituent effects?
-
Variable substituents : Synthesize analogs with halogens (Cl, F), alkoxy groups, or heterocycles.
-
Biological assays : Compare IC₅₀ values in enzyme inhibition (e.g., α-glucosidase) or cytotoxicity (e.g., MTT assay on cancer cells).
Example SAR table :Substituent (R) IC₅₀ (μM) LogP 3,4-Cl₂ 1.2 3.8 4-OCH₃ 8.7 2.1
Q. How to resolve contradictions in reported biological activity data?
- Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify outliers.
- Controlled experiments : Standardize assay conditions (e.g., cell line passage number, serum concentration).
- Mechanistic studies : Use knockout models or siRNA to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
